molecular formula C14H14N2O3S2 B2995928 Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate CAS No. 864916-94-9

Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate

Cat. No.: B2995928
CAS No.: 864916-94-9
M. Wt: 322.4
InChI Key: WWNLNUCRJKJXLY-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a ketone group, and a thiadiazole ring substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides.

    Formation of the Butanoate Backbone: The butanoate backbone can be constructed by reacting ethyl acetoacetate with the thiadiazole derivative under basic conditions.

    Final Assembly: The final compound is obtained by esterification and oxidation reactions to introduce the ethyl ester and ketone groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halides and a suitable base.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity to certain proteins, while the ester and ketone groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with an ethyl ester and a phenyl group but with a different heterocyclic ring.

    Indole Derivatives: Compounds containing an indole ring, which also exhibit diverse biological activities.

Uniqueness

Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the thiadiazole ring with the phenyl group and the butanoate backbone makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-2-19-12(18)8-11(17)9-20-14-15-13(16-21-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNLNUCRJKJXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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